molecular formula C20H30O5 B14673634 Diethyl [(4-butoxyphenyl)methyl](ethyl)propanedioate CAS No. 34928-35-3

Diethyl [(4-butoxyphenyl)methyl](ethyl)propanedioate

Cat. No.: B14673634
CAS No.: 34928-35-3
M. Wt: 350.4 g/mol
InChI Key: CGRYSNNXLVGEGV-UHFFFAOYSA-N
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Description

Diethyl (4-butoxyphenyl)methylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a propanedioate group, which is a derivative of malonic acid, and a butoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-butoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the alkyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of diethyl (4-butoxyphenyl)methylpropanedioate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-butoxyphenyl)methylpropanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-butoxyphenyl)methylpropanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (4-butoxyphenyl)methylpropanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes and transition states that facilitate the desired transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-butoxyphenyl)methylpropanedioate is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

34928-35-3

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

diethyl 2-[(4-butoxyphenyl)methyl]-2-ethylpropanedioate

InChI

InChI=1S/C20H30O5/c1-5-9-14-25-17-12-10-16(11-13-17)15-20(6-2,18(21)23-7-3)19(22)24-8-4/h10-13H,5-9,14-15H2,1-4H3

InChI Key

CGRYSNNXLVGEGV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(CC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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